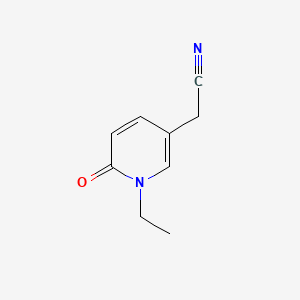
2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile is a heterocyclic compound that features a pyridine ring with an ethyl group and a nitrile group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile typically involves the reaction of ethyl acetoacetate with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides.
Major Products
Oxidation: Formation of 2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetic acid.
Reduction: Formation of 2-(1-Ethyl-6-amino-1,6-dihydro-3-pyridyl)acetonitrile.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile
- 2-(1-Propyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile
- 2-(1-Butyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile
Uniqueness
2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile is unique due to its specific ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Biological Activity
2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate acetonitrile precursors. The specific synthetic pathways can vary, but they often include steps that modify the pyridine ring to enhance biological activity. For example, modifications to the ethyl and oxo groups can significantly affect the compound's pharmacological properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains. A study highlighted that certain pyridine derivatives demonstrated significant antibacterial activity, suggesting that similar compounds could possess comparable effects .
Anticancer Activity
Emerging evidence suggests that compounds with similar structures may exhibit anticancer properties. For instance, certain ethanoanthracenes were reported to have strong antiproliferative effects against cancer cell lines . Although specific data on this compound is sparse, its structural analogs indicate potential efficacy in cancer treatment.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
| Compound | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Ethanoanthracene Derivative | Antiproliferative | <10 | |
| Substituted Pyrazole Derivative | Anti-inflammatory | Varies | |
| Pyridine Derivative | Antibacterial | Varies |
These findings underscore the importance of structural modifications in enhancing the biological activity of pyridine derivatives.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-(1-ethyl-6-oxopyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C9H10N2O/c1-2-11-7-8(5-6-10)3-4-9(11)12/h3-4,7H,2,5H2,1H3 |
InChI Key |
HZAQJWSYAVRHPY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=CC1=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















